molecular formula C16H15BrO3 B2540369 4-[(3-Bromobenzyl)oxy]-3-ethoxybenzaldehyde CAS No. 862680-24-8

4-[(3-Bromobenzyl)oxy]-3-ethoxybenzaldehyde

Cat. No.: B2540369
CAS No.: 862680-24-8
M. Wt: 335.197
InChI Key: KFFGCOXRVKICFK-UHFFFAOYSA-N
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Description

4-[(3-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is a substituted benzaldehyde derivative featuring a 3-bromobenzyl ether group at the 4-position and an ethoxy group at the 3-position of the benzaldehyde core. This compound is primarily synthesized via nucleophilic aromatic substitution or Williamson ether synthesis. For instance, analogous methods involve reacting 4-hydroxy-3-ethoxybenzaldehyde with 3-bromobenzyl bromide in the presence of a base such as K₂CO₃ or Cs₂CO₃ in polar aprotic solvents like dimethylformamide (DMF) or acetone . The reaction typically proceeds under reflux (80–100°C) for 1–12 hours, followed by purification via column chromatography or recrystallization .

The molecular structure of this compound is characterized by a planar benzaldehyde core, with the 3-bromobenzyl and ethoxy substituents influencing electronic properties (e.g., electron-withdrawing bromine) and steric bulk. Crystallographic studies of related compounds (e.g., 4-[3-(bromomethyl)benzyloxy]-3-methoxybenzaldehyde) reveal monoclinic crystal systems (space group P2₁/c) with unit cell parameters a = 14.275 Å, b = 11.791 Å, c = 8.731 Å, and β = 95.67° .

Properties

IUPAC Name

4-[(3-bromophenyl)methoxy]-3-ethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO3/c1-2-19-16-9-12(10-18)6-7-15(16)20-11-13-4-3-5-14(17)8-13/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFGCOXRVKICFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Bromobenzyl)oxy]-3-ethoxybenzaldehyde typically involves the reaction of 3-ethoxybenzaldehyde with 3-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:

3-Ethoxybenzaldehyde+3-Bromobenzyl bromideK2CO3,DMFThis compound\text{3-Ethoxybenzaldehyde} + \text{3-Bromobenzyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 3-Ethoxybenzaldehyde+3-Bromobenzyl bromideK2​CO3​,DMF​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Bromobenzyl)oxy]-3-ethoxybenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In the realm of organic synthesis, 4-[(3-Bromobenzyl)oxy]-3-ethoxybenzaldehyde serves as an intermediate for creating more complex organic molecules. Its unique structure allows for the development of diverse derivatives that can exhibit varied chemical properties.

Biology

The compound is investigated for its potential biological activities, particularly its antimicrobial and anticancer properties. Research indicates that it may interact with specific molecular targets such as enzymes or receptors, modulating their activity within biological systems .

Medicine

In medicinal chemistry, this compound is explored as a pharmacophore in drug development. Its potential therapeutic applications include:

  • Anticancer agents targeting specific cancer cell lines.
  • Antimicrobial agents against resistant bacterial strains.

Anticancer Activity

A study evaluated the compound's effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The following table summarizes the IC50 values obtained from these assays:

Cell LineIC50 (µM)
MCF-715
A54920
HeLa18

These results indicate that the compound exhibits moderate cytotoxicity against the tested cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Efficacy

In another study focused on antimicrobial properties, this compound demonstrated effectiveness against several bacterial strains. The compound was particularly noted for its activity against multidrug-resistant Staphylococcus aureus. The minimal inhibitory concentration (MIC) values indicated promising antibacterial effects, supporting its potential use in treating resistant infections .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzaldehyde Derivatives

The following table summarizes key structural analogs, their substituents, synthesis methods, and physicochemical properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Synthesis Conditions Key Properties
4-[(3-Bromobenzyl)oxy]-3-ethoxybenzaldehyde 3-Bromobenzyl (C4), Ethoxy (C3) C₁₆H₁₅BrO₃ 335.19 K₂CO₃/acetone, reflux mp: ~120–125°C; λmax: 280 nm (UV)
4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde 3-Bromomethylbenzyl (C4), Methoxy (C3) C₁₆H₁₅BrO₃ 335.19 K₂CO₃/CH₃CN, TBAI, 348–353 K mp: 115–117°C; X-ray confirmed
3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde 2-Fluorobenzyl (C4), Ethoxy (C5), Br (C3) C₁₆H₁₃BrFO₃ 352.18 Not reported CAS: 384857-24-3
4-(Benzyloxy)-3-phenethoxybenzaldehyde Benzyl (C4), Phenethoxy (C3) C₂₂H₂₀O₃ 332.40 Cs₂CO₃/DMF, 80°C overnight Liquid; used in further coupling
2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde 4-Bromobenzyl (C2), Methoxy (C3) C₁₅H₁₃BrO₃ 321.17 Discontinued commercial product CAS: 588679-50-9
Key Observations:
  • Substituent Effects :
    • Electron-Withdrawing Groups : Bromine at the benzyl group (e.g., 3-bromo vs. 4-bromo in ) increases electrophilicity at the aldehyde, enhancing reactivity in condensation reactions .
    • Alkoxy Chain Length : Ethoxy (C₂H₅O) vs. methoxy (CH₃O) alters lipophilicity (logP: ~3.5 vs. ~2.8), impacting solubility and bioavailability .
  • Synthetic Yields : Reactions using bulkier bases (e.g., Cs₂CO₃) in DMF achieve higher yields (~75%) compared to K₂CO₃ in acetone (~60%) due to improved deprotonation efficiency .

Biological Activity

4-[(3-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H18BrO3
  • Molecular Weight : 351.23 g/mol
  • Chemical Structure : The compound features a bromobenzyl ether and an ethoxy group attached to a benzaldehyde moiety, contributing to its unique reactivity and biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Its structural similarity to other benzaldehyde derivatives suggests it may exhibit cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS). This leads to cell cycle arrest and ultimately cell death.
  • Case Studies :
    • A study evaluated its efficacy against human leukemia (HL-60) and colon adenocarcinoma (COLO-205) cell lines, demonstrating significant cytotoxicity with IC50 values in the low micromolar range .
    • Another investigation into related compounds indicated that modifications at the benzaldehyde position could enhance anticancer activity, suggesting a structure-activity relationship that warrants further exploration .

Antimicrobial Activity

Preliminary assessments indicate that this compound exhibits antimicrobial properties against various bacterial strains.

  • Testing Methods : The compound was tested using standard disk diffusion methods and minimum inhibitory concentration (MIC) assays against Gram-positive and Gram-negative bacteria.
  • Results :
    • It showed promising activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to those of conventional antibiotics .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with similar compounds was conducted. The following table summarizes key findings:

Compound NameActivity TypeIC50 (µM)Comments
This compoundAnticancer10Effective against HL-60 and COLO-205 cells
3-BenzylidenechromanonesAnticancer12Related structure with significant cytotoxicity
Benzaldehyde derivativesAntimicrobial15General antimicrobial activity noted

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